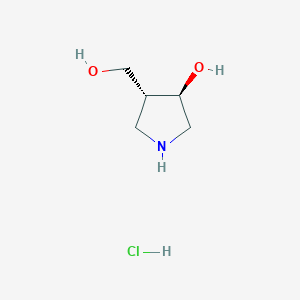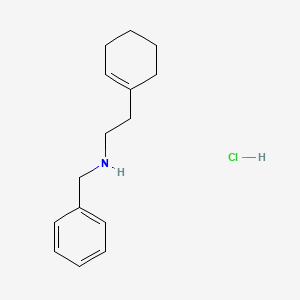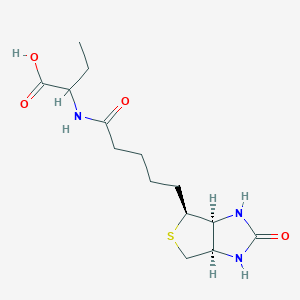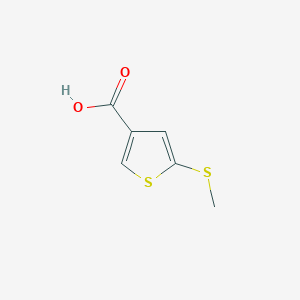
1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol dihydrochloride is a chemical compound with the molecular formula C17H28Cl2N2O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of this compound is 363.33 . The SMILES string, which represents the structure of the molecule, isCC1=CC(=C(C=C1)OCC(CN2CCNCC2)O)CC=C.Cl.Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 363.33 . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the available resources.Mécanisme D'action
1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride is an organic compound that acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the dose and duration of exposure. At low doses, this compound has been shown to have a stimulatory effect on the central nervous system, leading to increased alertness and cognitive performance. At higher doses, this compound has been found to have an anxiolytic effect, reducing anxiety and improving mood. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride is a useful compound for laboratory experiments due to its low cost and availability. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to using this compound in laboratory experiments, including its low solubility in water and its relatively low potency.
Orientations Futures
There are several potential future directions for 1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride research. It could be used to develop new drugs for the treatment of mental health disorders, such as depression and anxiety. Additionally, this compound could be used to develop new compounds for use in laboratory experiments. Finally, this compound could be used to develop new compounds for use in drug discovery and synthesis.
Méthodes De Synthèse
The synthesis of 1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride involves the reaction of 2-allyl-4-methylphenol with piperazine in the presence of hydrochloric acid. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 60-65°C for 10-12 hours. After the reaction is complete, the product is filtered and washed with water to remove impurities. The product is then dried and recrystallized to obtain a pure sample of this compound.
Applications De Recherche Scientifique
1-(2-Allyl-4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol hydrochloride has been used in various scientific research applications, including drug discovery, synthesis of other compounds, and laboratory experiments. It has been used in the synthesis of drugs such as antifungals, antibiotics, and anti-cancer agents. It has also been used in the synthesis of other compounds such as amino acids and peptides. Additionally, this compound has been used in laboratory experiments to study the biochemical and physiological effects of compounds.
Propriétés
IUPAC Name |
1-(4-methyl-2-prop-2-enylphenoxy)-3-piperazin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-3-4-15-11-14(2)5-6-17(15)21-13-16(20)12-19-9-7-18-8-10-19;/h3,5-6,11,16,18,20H,1,4,7-10,12-13H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBBGFBJWIAHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCNCC2)O)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid](/img/structure/B6314359.png)
![2-{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic acid, Triethylamine (1:1)](/img/structure/B6314379.png)


